[(Chlorosilyl)methyl]-silane
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Overview
Description
Chloro(silylmethyl)silane: is an organosilicon compound characterized by the presence of silicon-chlorine bonds. It is a member of the chlorosilane family, which are known for their reactivity and versatility in various chemical processes . This compound is used in a variety of applications, including the synthesis of other organosilicon compounds and as an intermediate in the production of silicones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing chloro(silylmethyl)silane is through the Müller-Rochow process. In this process, silicon reacts with chloromethane under the catalytic influence of copper at temperatures between 250 and 300°C . The reaction is highly exothermic and requires careful temperature control, often achieved using a cooling jacket or inert gas addition .
Industrial Production Methods: Industrial production of chloro(silylmethyl)silane typically involves fluid bed reactors. In these reactors, a powerful stream of chloromethane is introduced at a tangent to create turbulence, preventing local overheating and ensuring efficient mixing of the catalyst . The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .
Chemical Reactions Analysis
Types of Reactions: Chloro(silylmethyl)silane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves hydroxyl-terminated substrates like silicon and glass.
Oxidation and Reduction: Silanes, including chloro(silylmethyl)silane, can act as reducing agents in organic synthesis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of silanol groups, while reduction reactions can produce various organosilicon compounds .
Scientific Research Applications
Chloro(silylmethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloro(silylmethyl)silane involves its reactivity with various substrates. The silicon-chlorine bond is highly reactive, allowing the compound to participate in a range of chemical reactions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new silicon-containing compound . The compound’s reactivity is influenced by the presence of the silicon-chlorine bond, which can be targeted by various reagents .
Comparison with Similar Compounds
- Chlorotrimethylsilane
- Dichlorodimethylsilane
- Trichlorosilane
Comparison: Chloro(silylmethyl)silane is unique due to its specific structure and reactivity. Compared to chlorotrimethylsilane and dichlorodimethylsilane, chloro(silylmethyl)silane has a different reactivity profile, making it suitable for specific applications in organic synthesis and industrial processes . Trichlorosilane, on the other hand, is more commonly used in the production of high-purity silicon for the semiconductor industry .
Chloro(silylmethyl)silane’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
CH2ClSi2 |
---|---|
Molecular Weight |
105.65 g/mol |
InChI |
InChI=1S/CH2ClSi2/c2-4-1-3/h1H2 |
InChI Key |
SABUMVIWTDSERA-UHFFFAOYSA-N |
Canonical SMILES |
C([Si])[Si]Cl |
Origin of Product |
United States |
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